molecular formula C8H13NO2 B3231735 (2-Nitroethenyl)cyclohexane CAS No. 132839-80-6

(2-Nitroethenyl)cyclohexane

Cat. No.: B3231735
CAS No.: 132839-80-6
M. Wt: 155.19 g/mol
InChI Key: KCZCKIXXDUBFDC-VOTSOKGWSA-N
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Description

(2-Nitroethenyl)cyclohexane is an organic compound characterized by a nitro group attached to an ethenyl group, which is further bonded to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitroethenyl)cyclohexane typically involves the nitration of cyclohexane derivatives. One common method is the nitration of cyclohexene using nitric acid or nitrogen dioxide under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high selectivity towards the desired product. Another approach involves the use of tert-butyl nitrite as a nitrating agent in the presence of a catalyst such as N-hydroxyphthalimide, which has been shown to provide high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Nitroethenyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Nitroethenyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Nitroethenyl)cyclohexane involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro group can undergo redox reactions, while the ethenyl group can participate in addition and substitution reactions. These interactions can lead to the formation of various reactive intermediates, which can further react with other molecules in the system.

Comparison with Similar Compounds

Similar Compounds

    Nitrocyclohexane: Similar structure but lacks the ethenyl group.

    Cyclohexene: Lacks the nitro group but has a similar cyclohexane ring structure.

    (2-Nitroethyl)cyclohexane: Similar structure but with an ethyl group instead of an ethenyl group.

Uniqueness

(2-Nitroethenyl)cyclohexane is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

(2-Nitroethenyl)cyclohexane is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications in drug development. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to an ethenyl group on a cyclohexane ring. Its chemical formula is C10_{10}H13_{13}N2_2O2_2, and it has been studied for its reactivity and interactions with various biomolecules.

PropertyValue
Molecular Weight195.22 g/mol
Density1.05 g/cm³
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its nitro and ethenyl groups, which can engage in redox reactions and form reactive intermediates. These intermediates can interact with cellular targets, potentially leading to therapeutic effects or cytotoxicity.

  • Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), contributing to oxidative stress within cells.
  • DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.

Anticancer Activity

Research has indicated that derivatives of cyclohexene, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance:

  • A study reported moderate antiproliferative activity against NCI-H460 and M14 cancer cells, demonstrating an EC50_{50} value of approximately 10.2 μM for related compounds .
  • Another investigation highlighted that certain cyclohexene derivatives showed promising results in inhibiting human topoisomerase II, a critical enzyme for DNA replication .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

  • It demonstrated activity against gram-positive bacteria such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 18 μM .
  • However, it showed no efficacy against gram-negative bacteria like Escherichia coli at similar concentrations.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50_{50}/MIC
AntiproliferativeNCI-H460 Cancer Cells10.2 μM
AntiproliferativeM14 Cancer CellsModerate Activity
AntimicrobialBacillus subtilis18 μM
AntimicrobialEscherichia coliNot Active

Applications in Drug Development

The potential applications of this compound in drug development are noteworthy:

  • Lead Compound : Its structural characteristics make it a candidate for further modifications to enhance biological activity.
  • Precursor : It can serve as a precursor for synthesizing more complex pharmaceutical compounds.

Properties

IUPAC Name

[(E)-2-nitroethenyl]cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCKIXXDUBFDC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132839-80-6
Record name [(E)-2-nitroethenyl]cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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